N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide is a complex organic compound that features a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved by condensing 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Substitution Reactions: The benzothiazole core is then subjected to substitution reactions to introduce the 2-methylphenyl group.
Formation of the Benzamide Linkage: The final step involves the formation of the benzamide linkage by reacting the substituted benzothiazole with 3-(benzyloxy)benzoic acid in the presence of coupling agents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzene rings to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its antibacterial, antifungal, and anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets like enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by binding to bacterial enzymes and disrupting their function . In cancer cells, it may induce apoptosis by interacting with cellular pathways that regulate cell death .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzimidazole Derivatives: These compounds have a similar structure and are known for their diverse biological activities.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C28H22N2O2S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C28H22N2O2S/c1-19-16-22(28-30-25-12-5-6-13-26(25)33-28)14-15-24(19)29-27(31)21-10-7-11-23(17-21)32-18-20-8-3-2-4-9-20/h2-17H,18H2,1H3,(H,29,31) |
InChI Key |
XRKCKYWBPXRJTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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